(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid
Description
The compound "(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found extensive use in medicinal chemistry. The Z-isomer of this compound is particularly significant due to its stereochemistry, which is often crucial for biological activity. The compound is related to a class of chemicals that modify cephalosporin antibiotics, enhancing their efficacy .
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, the efficient preparation of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another study outlines the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from aminoisoxazoles through skeletal rearrangement and subsequent reactions, including O-methylation . A different approach for synthesizing a cefozopran intermediate with the same core structure involved methoxyimination, addition, esterification, and several other steps, yielding a 29.8% overall yield .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The Z-configuration indicates the geometry around the double bond, which is crucial for the biological activity of the compound. X-ray crystallography has been used to unambiguously determine the stereochemical structure of similar compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates produces intermediates that are further converted into the target compound through reactions with O-methylhydroxylamine and other reagents . The synthesis process often involves careful control of conditions to ensure the formation of the desired Z-isomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, are important for their practical application. The solubility of a related compound, (α,Z)-2-amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester, has been measured in various solvents, and the temperature dependence of solubility was estimated using the modified Apelblat equation . These properties are essential for the formulation and delivery of the final pharmaceutical product.
Scientific Research Applications
Organic Compound Synthesis
- A study by Nandha Kumar et al. (2001) discussed the synthesis of pyrimido[4,5-b]quinolines, starting from barbituric acids and exploring the biological activity enhancement of these compounds. The synthesis involved using anthranilic acid and polyphosphoric acid, indicating the interest in the structural modification of such compounds for enhanced biological activity (R. Nandha Kumar et al., 2001).
Advanced Oxidation Processes
- Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, indicating the importance of understanding the degradation pathways and by-products of similar compounds in environmental and pharmaceutical contexts (Mohammad Qutob et al., 2022).
Sulfonamides in Clinical Drugs
- Carta et al. (2012) discussed the presence of the sulfonamide moiety in various clinically used drugs, highlighting the importance of structural motifs similar to thiazol-4-acetic acid in drug development (F. Carta et al., 2012).
Organic Acids in Industrial Applications
- Alhamad et al. (2020) provided an intensive review of organic acids' roles in industrial operations like acidizing, showing the relevance of chemical compounds in enhancing industrial processes (Luai Alhamad et al., 2020).
properties
IUPAC Name |
(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRJNSWNWIDHOX-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189613 | |
Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid | |
CAS RN |
65872-43-7 | |
Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65872-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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